An In-depth Technical Guide to 2,3-Dimethoxyphenol
An In-depth Technical Guide to 2,3-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-dimethoxyphenol, a significant methoxyphenolic compound. This document details its chemical and physical properties, spectroscopic data, experimental protocols for its synthesis and analysis, and explores its potential biological activities, including its interaction with key signaling pathways.
Core Data Presentation
Chemical and Physical Properties
2,3-Dimethoxyphenol, also known as pyrogallol (B1678534) 1,2-dimethyl ether, is a clear orange to brownish liquid at room temperature.[1] Its key identifiers and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 5150-42-5[2][3][4] |
| Molecular Formula | C₈H₁₀O₃[2][3][4] |
| Molecular Weight | 154.16 g/mol [2][3][4] |
| IUPAC Name | 2,3-dimethoxyphenol[5] |
| Synonyms | Pyrogallol 1,2-dimethyl ether, 1-Hydroxy-2,3-dimethoxybenzene[2][3][5][6] |
| InChI Key | QSZCGGBDNYTQHH-UHFFFAOYSA-N[2] |
| SMILES | COc1cccc(O)c1OC[2] |
Table 2: Physical Properties
| Property | Value | Reference |
| Physical Form | Liquid[2] | |
| Appearance | Clear orange to brownish liquid[1] | |
| Boiling Point | 233-234 °C (lit.) | [1][2] |
| Density | 1.182 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n20/D 1.539 (lit.) | [2] |
| Flash Point | 109 °C (228.2 °F) - closed cup[2] | |
| Solubility | Soluble in chloroform.[1][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2,3-dimethoxyphenol.
Table 3: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Available[8] |
| ¹³C NMR | Available[8] |
| Infrared (IR) Spectroscopy | Available[8] |
| Mass Spectrometry (MS) | Available[8] |
Experimental Protocols
Synthesis of 2,3-Dimethoxyphenol
Proposed Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis of 2,3-Dimethoxyphenol.
Detailed Methodology (Proposed)
-
Reaction Setup: To a solution of pyrogallol (1 equivalent) in a suitable solvent such as acetone, add a mild base like potassium carbonate (2.5 equivalents).
-
Methylation: Add a methylating agent, for example, dimethyl sulfate (B86663) (2.2 equivalents), dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction should be stirred at reflux and monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate and concentrated. Purification can be achieved by column chromatography on silica (B1680970) gel.
Purification and Analysis
Column Chromatography (General Protocol)
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of hexane (B92381) and ethyl acetate is a common starting point for the purification of phenolic compounds. The optimal ratio should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pack a glass column with the slurry.
-
Dissolve the crude 2,3-dimethoxyphenol in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
Recrystallization (General Protocol)
If the purified 2,3-dimethoxyphenol is a solid at low temperatures or can be crystallized from a suitable solvent system, recrystallization can be used for further purification.
-
Solvent Selection: Test the solubility of the compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.
-
Procedure:
-
Dissolve the compound in the minimum amount of boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods (General Protocols)
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is typically suitable for the analysis of phenolic compounds.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a common choice.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,3-dimethoxyphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the compound.
-
Detection: Mass spectrometry (electron ionization mode) to obtain a mass spectrum for identification.
Experimental Workflow
Caption: General experimental workflow for the synthesis, purification, and analysis of 2,3-Dimethoxyphenol.
Biological Activity and Signaling Pathways
While the direct biological activities of 2,3-dimethoxyphenol are not extensively documented in the provided search results, related o-methoxyphenols are known for their antioxidant and anti-inflammatory properties. These effects are often attributed to their ability to modulate key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
Potential Involvement in NF-κB and COX-2 Signaling
Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling pathway. This leads to the transcription of pro-inflammatory genes, including COX-2, which in turn produces prostaglandins (B1171923) that mediate inflammation. Some polyphenolic compounds are known to inhibit this cascade. It is plausible that 2,3-dimethoxyphenol, as a methoxyphenol, may exert anti-inflammatory effects by interfering with this pathway.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized mechanism of anti-inflammatory action of 2,3-Dimethoxyphenol via inhibition of the NF-κB and COX-2 signaling pathways.
This guide serves as a foundational resource for professionals working with 2,3-dimethoxyphenol. Further research is warranted to fully elucidate its synthetic pathways and biological functions.
References
- 1. 2,3-Dimethoxyphenol | 5150-42-5 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Separation of 2,6-Dimethoxyphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Purification [chem.rochester.edu]
